molecular formula C20H14Cl2N4O2S B2918539 N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941897-63-8

N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2918539
CAS No.: 941897-63-8
M. Wt: 445.32
InChI Key: DXRCUEHTFLKBRY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H14Cl2N4O2S and its molecular weight is 445.32. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

One study focused on the spectroscopic and quantum mechanical analysis of bioactive benzothiazolinone acetamide analogs, which include compounds with similar structural features to N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing good light harvesting efficiency (LHE) and favorable energy levels for electron injection. Additionally, their nonlinear optical (NLO) activity was explored, revealing significant second-order hyperpolarizability values, suggesting their utility in photovoltaic cells and other optical applications. Molecular docking studies with Cyclooxygenase 1 (COX1) revealed insights into potential biological interactions (Mary et al., 2020).

Antitumor Activity

Another research direction involves the synthesis and evaluation of antitumor activity of new benzothiazole derivatives. These studies aimed at identifying compounds with considerable anticancer activity against various cancer cell lines. By leveraging the structural basis of benzothiazole and related compounds, researchers synthesized derivatives that were tested in vitro against a broad spectrum of human tumor cell lines. Some derivatives demonstrated notable anticancer activity, indicating the potential therapeutic applications of these compounds in oncology (Yurttaş et al., 2015).

Oxidation Reactivity and Synthetic Routes

Investigations into the chemical reactivity and synthetic pathways of related acetamide compounds have provided insights into their potential applications. Studies on oxidation reactivity channels and the development of novel synthetic routes to derivatives highlight the chemical versatility and utility of these compounds in various scientific and industrial processes. This research contributes to our understanding of the fundamental chemical properties and potential applications of acetamide derivatives in synthesis and material science (Pailloux et al., 2007).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O2S/c1-11-23-18-19(29-11)17(12-2-4-13(21)5-3-12)25-26(20(18)28)10-16(27)24-15-8-6-14(22)7-9-15/h2-9H,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRCUEHTFLKBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.